molecular formula C12H15N3S B1445006 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide CAS No. 1249449-54-4

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide

Cat. No.: B1445006
CAS No.: 1249449-54-4
M. Wt: 233.33 g/mol
InChI Key: XEJNPKJANPPDCF-UHFFFAOYSA-N
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Description

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide is a chemical compound with the molecular formula C12H15N3S. It is used primarily in scientific research and industrial applications. This compound is known for its unique structure, which includes a benzodiazole ring substituted with dimethyl groups and a propanethioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide typically involves the reaction of 5,6-dimethyl-1H-benzodiazole with propanethioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thioamide group to an amine.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Halogenation using bromine in chloroform, nitration using nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzodiazole derivatives.

Scientific Research Applications

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide
  • 2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)pyridin-3-amine

Uniqueness

2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide is unique due to its specific substitution pattern on the benzodiazole ring and the presence of the propanethioamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(5,6-dimethylbenzimidazol-1-yl)propanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-7-4-10-11(5-8(7)2)15(6-14-10)9(3)12(13)16/h4-6,9H,1-3H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJNPKJANPPDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(C)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanethioamide

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